

# pharmacokinetic and pharmacodynamic studies of Relacorilant

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Relacorilant*

Cat. No.: *B610435*

[Get Quote](#)

## Application Notes and Protocols: Relacorilant For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Relacorilant** (CORT125134) is an investigational, orally active, non-steroidal selective glucocorticoid receptor modulator (SGRM).[1][2] It acts as a competitive antagonist at the glucocorticoid receptor (GR), inhibiting the effects of cortisol.[2][3] Unlike the non-selective GR antagonist mifepristone, **relacorilant** does not exhibit significant binding to the progesterone or androgen receptors, which may offer a more favorable side-effect profile.[2][4] These application notes provide a summary of the available pharmacokinetic and pharmacodynamic data for **relacorilant**, along with protocols for key experiments based on published studies.

## Pharmacodynamics

**Relacorilant** selectively binds to the glucocorticoid receptor, preventing the translocation of ligand-GR complexes to the nucleus and subsequent gene expression.[3][5] This mechanism is crucial in conditions characterized by excess cortisol, such as Cushing's syndrome, and in certain cancers where cortisol can promote tumor growth and chemotherapy resistance.[1][5]

### Key Pharmacodynamic Effects:

- In Cushing's Syndrome: **Relacorilant** has demonstrated the ability to produce clinically significant improvements in hypertension and hyperglycemia, two common comorbidities of Cushing's syndrome.[2][6] Long-term studies have shown durable reductions in blood pressure and stable glycemic control.[7][8][9]
- In Oncology: Cortisol can suppress apoptosis (programmed cell death), which is a key mechanism of action for many chemotherapeutic agents. By blocking the GR, **relacorilant** can restore the apoptotic potential of cancer cells, thereby enhancing the efficacy of chemotherapy.[3][10] Preclinical studies have shown that **relacorilant** reverses the detrimental effects of glucocorticoids on paclitaxel efficacy.[4][10] In clinical trials for platinum-resistant ovarian cancer, **relacorilant** in combination with nab-paclitaxel has been shown to improve progression-free and overall survival compared to nab-paclitaxel alone. [11]

## Signaling Pathway of Relacorilant





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is Relacorilant used for? [synapse.patsnap.com]
- 2. Relacorilant, a Selective Glucocorticoid Receptor Modulator, Induces Clinical Improvements in Patients With Cushing Syndrome: Results From A Prospective, Open-Label Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relacorilant | 1496510-51-0 | Benchchem [benchchem.com]
- 4. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relacorilant dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. [pharmacytimes.com](#) [pharmacytimes.com]
- 7. [theeducatedpatient.com](#) [theeducatedpatient.com]
- 8. Corcept Therapeutics' relacorilant shows promise in Phase III trial [clinicaltrialsarena.com]
- 9. Corcept's Phase 3 Study Shows Lasting Cardiometabolic Benefits of Relacorilant in Hypercortisolism Patients [synapse.patsnap.com]
- 10. Overcoming Taxane Resistance: Preclinical and Phase 1 Studies of Relacorilant, a Selective Glucocorticoid Receptor Modulator, with Nab-Paclitaxel in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Trial Protocol for ROSELLA: a phase 3 study of relacorilant in combination with nab-paclitaxel versus nab-paclitaxel monotherapy in advanced platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [pharmacokinetic and pharmacodynamic studies of Relacorilant]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610435#pharmacokinetic-and-pharmacodynamic-studies-of-relacorilant\]](https://www.benchchem.com/product/b610435#pharmacokinetic-and-pharmacodynamic-studies-of-relacorilant)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)